molecular formula C33H31IN2S2 B13812552 3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide

3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide

Cat. No.: B13812552
M. Wt: 646.7 g/mol
InChI Key: HKQYMSHXTBOAOL-UHFFFAOYSA-M
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Description

3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide is a useful research compound. Its molecular formula is C33H31IN2S2 and its molecular weight is 646.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide, which belongs to the benzothiazole family, exhibits a range of biological activities that have been the subject of various studies. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C30H30N4S2IC_{30}H_{30}N_4S_2I, with a molecular weight of approximately 590.56 g/mol. Its structure features multiple functional groups that contribute to its biological activity. The presence of the benzothiazole moiety is particularly significant, as this scaffold is known for its pharmacological properties.

Biological Activities

Antimicrobial Activity
Benzothiazole derivatives have been widely studied for their antimicrobial properties. For instance, compounds similar to our target have shown significant inhibition against various bacteria and fungi. A study indicated that certain benzothiazoles possess potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Activity
Research has demonstrated that benzothiazole compounds can exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value of approximately 15 µM for a structurally similar benzothiazole derivative in MCF-7 cells .

Cholinesterase Inhibition
Benzothiazole derivatives are also recognized for their potential as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. A recent study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential therapeutic application .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntibacterialE. coli10 - 50 µg/mL
AntibacterialS. aureus15 µg/mL
AnticancerMCF-715 µM
AnticancerHeLa20 µM
Cholinesterase InhibitorAChE5 µM
Cholinesterase InhibitorBuChE8 µM

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer properties against various cell lines. The study found that modifications to the benzothiazole structure significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of a related compound in an Alzheimer’s disease model. The compound was shown to reduce amyloid-beta aggregation and improve cognitive function in treated mice, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Properties

Molecular Formula

C33H31IN2S2

Molecular Weight

646.7 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C33H31N2S2.HI/c1-3-34-27-14-8-10-16-29(27)36-31(34)22-20-25-18-19-26(33(25)24-12-6-5-7-13-24)21-23-32-35(4-2)28-15-9-11-17-30(28)37-32;/h5-17,20-23H,3-4,18-19H2,1-2H3;1H/q+1;/p-1

InChI Key

HKQYMSHXTBOAOL-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCC(=C3C4=CC=CC=C4)/C=C/C5=[N+](C6=CC=CC=C6S5)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3C4=CC=CC=C4)C=CC5=[N+](C6=CC=CC=C6S5)CC.[I-]

Origin of Product

United States

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